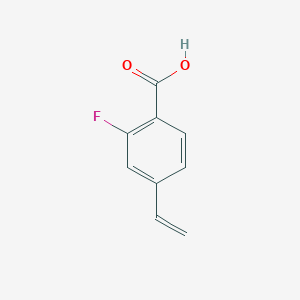

4-Ethenyl-2-fluorobenzoic acid

描述

Significance of Fluorine Substitution in Organic Chemistry and Materials Science

The introduction of fluorine into organic molecules imparts a range of unique and often desirable properties. As the most electronegative element, fluorine's presence can profoundly influence a molecule's electronic characteristics, stability, and reactivity. soci.orgtcichemicals.com The carbon-fluorine bond is exceptionally strong, contributing to high thermal and oxidative stability in fluorinated compounds. numberanalytics.comnumberanalytics.comnumberanalytics.com This inherent stability makes them resistant to degradation under harsh conditions. numberanalytics.com

In materials science, fluorination is a key strategy for developing advanced materials with tailored functionalities. numberanalytics.comman.ac.uk The incorporation of fluorine can significantly alter surface energy, leading to hydrophobic and non-stick properties. numberanalytics.comyoutube.com Furthermore, fluorination can modify the optical and electrical properties of materials, making them valuable for applications in electronics and photonics. numberanalytics.comnumberanalytics.com The development of fluoropolymers, such as Teflon, exemplifies the transformative impact of fluorine in creating high-performance materials. numberanalytics.comman.ac.uk

Overview of Benzoic Acid Derivatives as Fundamental Building Blocks in Research

Benzoic acid and its derivatives are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of more complex molecules. ontosight.aiwikipedia.orgsavemyexams.com The carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction. acs.organnexechem.com This reactivity, combined with the stability of the aromatic ring, makes benzoic acid derivatives ideal building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. ontosight.aiannexechem.com

The functionalization of the benzene (B151609) ring allows for the fine-tuning of the molecule's properties. Substituents can be introduced to modulate acidity, solubility, and biological activity. ontosight.ai This adaptability has led to the widespread use of benzoic acid derivatives in drug discovery and materials science, where precise control over molecular architecture is paramount. ontosight.ainih.gov

Research Scope and Potential of 4-Ethenyl-2-fluorobenzoic Acid in Advanced Chemical Studies

This compound is a bifunctional molecule that combines the advantageous properties of a fluorinated aromatic ring with the polymerizable vinyl group and the reactive carboxylic acid moiety. This unique combination of functional groups opens up a wide range of possibilities for its application in advanced chemical research.

The presence of the fluorine atom at the ortho position to the carboxylic acid can influence the acidity and conformational preferences of the molecule. The ethenyl (vinyl) group at the para position serves as a reactive handle for polymerization, allowing for the creation of novel polymers with incorporated fluorinated benzoic acid units. sigmaaldrich.com These polymers are expected to exhibit unique thermal, mechanical, and surface properties.

Furthermore, the carboxylic acid group can be modified to create a variety of derivatives, or it can participate in directing chemical reactions to other parts of the molecule. The interplay of these three functional groups makes this compound a highly promising building block for the synthesis of functional materials, specialty polymers, and potentially, as a fragment in the design of new bioactive compounds. Its structure suggests potential in areas such as the development of advanced polymer coatings, functional resins, and as a versatile intermediate in complex organic synthesis.

Physicochemical Properties and Spectroscopic Analysis of this compound

A comprehensive understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental to its application in research and development.

Physicochemical Data

| Property | Value |

| Chemical Formula | C9H7FO2 |

| Molecular Weight | 166.15 g/mol |

| CAS Number | 913570-29-3 chemicalbook.com |

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would provide information about the different types of protons and their connectivity in the molecule. Key signals would include those for the vinyl protons, the aromatic protons, and the acidic proton of the carboxyl group. The coupling patterns between these protons would be instrumental in confirming the substitution pattern of the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the vinyl group, the aromatic ring, and the carbonyl carbon of the carboxylic acid. The chemical shifts would be influenced by the fluorine substituent.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): ¹⁹F NMR is a powerful technique for characterizing fluorinated organic compounds. For this compound, this would show a signal corresponding to the single fluorine atom, and its coupling with nearby protons would further confirm the structure.

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the different functional groups. Key absorptions would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching from the vinyl and aromatic groups, and the C-F bond stretch.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of functional groups.

Synthesis and Reactivity Profile

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a chemical building block.

Common Synthetic Routes

The synthesis of this compound would likely involve a multi-step sequence. A plausible approach could start from a readily available fluorinated benzoic acid derivative, such as 4-bromo-2-fluorobenzoic acid. The vinyl group could then be introduced via a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with a suitable vinylating agent like vinyltributylstannane or vinylboronic acid.

Another potential route could involve the modification of a precursor that already contains the vinyl group. For instance, starting from 4-vinylbenzoic acid, a selective ortho-fluorination could be attempted, although this might present challenges in terms of regioselectivity.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile site for chemical modification. It can undergo standard reactions such as:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Amidation: Reaction with amines, often activated by a coupling agent, to form amides.

Reduction: Reduction to the corresponding benzyl (B1604629) alcohol using reducing agents like lithium aluminum hydride.

Conversion to Acid Chloride: Reaction with thionyl chloride or oxalyl chloride to form the highly reactive acyl chloride, which is a precursor for many other derivatives.

The fluorine atom at the ortho position may influence the acidity and reactivity of the carboxylic acid group through electronic and steric effects.

Reactivity of the Ethenyl (Vinyl) Group

The vinyl group is susceptible to a variety of reactions, most notably:

Polymerization: Undergoing free-radical, cationic, or anionic polymerization to form polystyrene-type polymers. sigmaaldrich.com The resulting polymers would have fluorinated benzoic acid moieties as pendant groups.

Addition Reactions: The double bond can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Cross-Coupling Reactions: The vinyl group can participate in certain transition metal-catalyzed cross-coupling reactions.

Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone or potassium permanganate.

Influence of the Fluoro Substituent on Reactivity

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of both the carboxylic acid and the vinyl group. It can increase the acidity of the carboxylic acid and affect the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic aromatic substitution reactions. The fluorine atom can also play a role in directing metallation reactions to the adjacent positions.

Applications in Polymer Chemistry and Materials Science

The unique bifunctional nature of this compound makes it a valuable monomer for the synthesis of functional polymers and advanced materials.

Monomer for Functional Polymers

The presence of the polymerizable vinyl group allows this compound to act as a monomer in the synthesis of a variety of homopolymers and copolymers. sigmaaldrich.com Polymerization, likely via free-radical methods, would lead to polymers with pendant 2-fluoro-4-carboxyphenyl groups. These polymers would combine the properties of polystyrene-like backbones with the functionality of the fluorinated carboxylic acid.

The resulting polymers could exhibit:

Enhanced Thermal Stability: Due to the presence of the aromatic rings and the strong C-F bond. numberanalytics.comnumberanalytics.com

Modified Solubility: The carboxylic acid groups could impart solubility in polar solvents or allow for pH-responsive behavior.

Adhesion Properties: The carboxylic acid moieties can promote adhesion to various substrates through hydrogen bonding or ionic interactions.

Synthesis of Functional Polymers and Copolymers

Copolymerization of this compound with other vinyl monomers (e.g., styrene (B11656), acrylates, methacrylates) would allow for the precise tuning of the resulting polymer's properties. By varying the ratio of the comonomers, materials with a desired balance of hydrophobicity, thermal stability, and chemical reactivity can be obtained.

The carboxylic acid groups on the polymer backbone can be further modified post-polymerization to introduce other functional groups, leading to a wide range of functional materials.

Potential in Advanced Materials

The unique properties of polymers derived from this compound suggest their potential in several advanced material applications:

Specialty Coatings: The fluorinated nature could provide low surface energy, leading to water and oil repellency, while the carboxylic acid groups could ensure good adhesion to surfaces.

Membranes: The controlled hydrophilicity and chemical resistance could be beneficial for separation and filtration membranes.

Functional Resins: The carboxylic acid groups can be used as sites for ion exchange or for grafting other molecules, leading to functional resins for chromatography or catalysis.

Dielectric Materials: Fluorinated polymers often exhibit low dielectric constants, making them potentially useful in microelectronics.

Role in Organic Synthesis and Medicinal Chemistry

Beyond polymer science, this compound serves as a versatile building block in organic synthesis and holds potential in medicinal chemistry.

Utility in Cross-Coupling Reactions

While the vinyl group itself can be formed via cross-coupling, the molecule as a whole can be a substrate for further cross-coupling reactions. For instance, if a bromo or iodo substituent were also present on the ring, a variety of groups could be introduced using palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings. beilstein-journals.orgbeilstein-journals.orgnih.gov This allows for the construction of complex molecular architectures. The carboxylic acid can also act as a directing group in certain C-H activation reactions, enabling functionalization at specific positions on the aromatic ring. nih.gov

Building Block for Complex Molecules

The combination of three distinct functional groups (carboxylic acid, vinyl, and fluoro) makes this compound a valuable starting material for the synthesis of more elaborate molecules. Each functional group can be selectively reacted, allowing for a stepwise and controlled construction of the target compound.

Potential as a Scaffold in Medicinal Chemistry

Fluorinated benzoic acids are common motifs in pharmaceutical compounds. soci.orgacs.org The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pKa of the carboxylic acid. The vinyl group provides a point of attachment for further diversification of the molecule or for linking it to other fragments. While no specific biological activity of this compound has been reported, its structural features make it an interesting scaffold for the design and synthesis of new potential drug candidates. For instance, it could be incorporated into larger molecules targeting various enzymes or receptors where the specific substitution pattern is desired.

Structure

3D Structure

属性

分子式 |

C9H7FO2 |

|---|---|

分子量 |

166.15 g/mol |

IUPAC 名称 |

4-ethenyl-2-fluorobenzoic acid |

InChI |

InChI=1S/C9H7FO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5H,1H2,(H,11,12) |

InChI 键 |

ZUYRMDTWILTRIL-UHFFFAOYSA-N |

规范 SMILES |

C=CC1=CC(=C(C=C1)C(=O)O)F |

产品来源 |

United States |

Synthetic Methodologies for 4 Ethenyl 2 Fluorobenzoic Acid and Its Derived Intermediates

Strategic Approaches to Carbon-Carbon Bond Formation for Ethenyl Incorporation

A crucial step in the synthesis of 4-ethenyl-2-fluorobenzoic acid is the introduction of the ethenyl (vinyl) group onto the aromatic ring. This is typically achieved through powerful carbon-carbon bond-forming reactions.

Cross-Coupling Reaction Methodologies for Vinyl Group Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing versatile and efficient methods for the formation of carbon-carbon bonds. Several named reactions fall under this category and are suitable for the introduction of a vinyl group onto an aromatic ring. These reactions generally involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst.

The Suzuki coupling reaction, which couples an organoboron compound with an organic halide, is a widely used method. In a potential synthesis of a this compound precursor, a boronic acid or ester derivative of the vinyl group could be coupled with a halogenated 2-fluorobenzoic acid derivative.

The Heck reaction offers another powerful tool, involving the reaction of an alkene with an aryl halide. In this context, a protected 4-halo-2-fluorobenzoic acid could be reacted with ethylene gas or a vinyl equivalent in the presence of a palladium catalyst.

The Stille coupling utilizes organotin reagents and offers a broad substrate scope. A vinylstannane could be coupled with a suitable aryl halide precursor of this compound. A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

Below is a comparative table of these cross-coupling methodologies:

| Reaction | Organometallic Reagent | Organic Halide/Pseudohalide | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., boronic acid, boronic ester) | Aryl/Vinyl Halide or Triflate | Mild reaction conditions, commercially available reagents, low toxicity of byproducts | Potential for side reactions with certain functional groups |

| Heck Reaction | Alkene (e.g., ethylene) | Aryl/Vinyl Halide or Triflate | Atom economical, avoids pre-formation of organometallic reagents | Can have issues with regioselectivity and stereoselectivity |

| Stille Coupling | Organotin (e.g., vinylstannane) | Aryl/Vinyl Halide or Triflate | Broad substrate scope, tolerant of many functional groups | Toxicity of organotin reagents and byproducts |

Wittig and Related Olefination Reactions for Ethenyl Moiety Synthesis

The Wittig reaction and its variations are fundamental methods for the synthesis of alkenes from carbonyl compounds. organic-chemistry.org This approach would involve the conversion of a precursor 4-formyl-2-fluorobenzoic acid derivative into the desired ethenyl compound.

The classic Wittig reaction utilizes a phosphonium ylide, typically generated by treating a phosphonium salt with a strong base, to react with an aldehyde or ketone. For the synthesis of this compound, a methyltriphenylphosphonium halide would be reacted with a protected 4-formyl-2-fluorobenzoate. The nature of the ylide (stabilized or non-stabilized) influences the stereochemistry of the resulting alkene. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses phosphonate carbanions. wikipedia.orgslideshare.net These carbanions are generally more nucleophilic than the corresponding phosphonium ylides and often provide better stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgorganic-chemistry.orgyoutube.com The water-soluble phosphate byproducts of the HWE reaction are also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.orgorganic-chemistry.org Studies have shown the successful application of the Wittig reaction with perfluorohalogenated benzaldehydes. chemrxiv.orgchemrxiv.org

| Reaction | Reagent | Carbonyl Substrate | Typical Product Stereochemistry | Byproduct |

| Wittig Reaction | Phosphonium Ylide | Aldehyde or Ketone | (Z) for non-stabilized ylides, (E) for stabilized ylides | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Aldehyde or Ketone | Predominantly (E) | Dialkyl phosphate salt |

Fluorination Techniques in Benzoic Acid Synthesis

The introduction of the fluorine atom at the 2-position of the benzoic acid ring is a critical transformation. This can be accomplished through either nucleophilic or electrophilic fluorination strategies, each with its own set of advantages and challenges.

Nucleophilic Fluorination Routes to Fluorinated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a viable pathway for introducing a fluorine atom, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing a 2-fluorobenzoic acid derivative, a precursor with a good leaving group (such as a nitro or chloro group) ortho to the carboxylic acid could be subjected to reaction with a fluoride (B91410) source. However, SNAr reactions on unactivated fluoroarenes can be challenging. nih.gov

The Balz-Schiemann reaction is a classic and reliable method for the preparation of aryl fluorides from aromatic amines. wikipedia.orgscienceinfo.combyjus.com This reaction involves the diazotization of an aniline derivative, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the aryl fluoride. wikipedia.orgbyjus.com For the synthesis of 2-fluorobenzoic acid, 2-aminobenzoic acid (anthranilic acid) would be the starting material. While effective, this reaction can require high temperatures and the isolation of potentially explosive diazonium salts can be hazardous. scienceinfo.comresearchgate.net Innovations in the Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates and carrying out the reaction in ionic liquids to improve safety and yield. wikipedia.orgresearchgate.net

| Method | Starting Material | Reagents | Key Features |

| SNAr | Aryl halide/pseudohalide with activating groups | Fluoride source (e.g., KF, CsF) | Requires electron-withdrawing groups on the ring |

| Balz-Schiemann | Aromatic amine | 1. NaNO₂, HBF₄ 2. Heat | Classic method for aryl fluorides, generally good yields |

Electrophilic Fluorination Considerations

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of electrophilic fluorine ("F+"). The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

For a substituted benzoic acid, the carboxylic acid group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. libretexts.orgchemistrysteps.com Therefore, direct electrophilic fluorination of 4-ethenylbenzoic acid would be expected to yield the 3-fluoro isomer, not the desired 2-fluoro isomer.

Carboxylic Acid Functionalization Strategies in Multi-Step Synthesis

In a multi-step synthesis, the carboxylic acid group often needs to be protected to prevent it from interfering with reactions targeting other parts of the molecule. Carboxylic acids can be acidic enough to react with basic and nucleophilic reagents. oup.com

The most common protecting group for a carboxylic acid is an ester . oup.com Methyl, ethyl, benzyl (B1604629), and t-butyl esters are frequently used. oup.comlibretexts.org The choice of ester depends on the conditions required for its eventual removal (deprotection).

Methyl and Ethyl Esters : These are typically removed by acid- or base-catalyzed hydrolysis. libretexts.org

Benzyl Esters : A key advantage of benzyl esters is their removal by hydrogenolysis, a mild method that is often compatible with other functional groups. libretexts.org

tert-Butyl Esters : These esters are readily cleaved under acidic conditions. libretexts.org

Silyl Esters : These are sensitive to both acid and base but can be removed with fluoride ion sources. libretexts.org

An alternative to protecting a pre-existing carboxylic acid is to introduce it at a later stage in the synthesis. For example, a nitrile group (-CN) can be carried through several synthetic steps and then hydrolyzed to a carboxylic acid under acidic or basic conditions. askfilo.comstudy.comaskfilo.comdoubtnut.combrainly.in

| Protecting Group | Protection Method | Deprotection Method |

| Methyl/Ethyl Ester | Esterification with methanol/ethanol and acid catalyst | Acid or base hydrolysis |

| Benzyl Ester | Esterification with benzyl alcohol | Hydrogenolysis |

| tert-Butyl Ester | Esterification with isobutylene or tert-butanol | Acid-catalyzed hydrolysis |

| Silyl Ester | Reaction with a silyl halide | Acid, base, or fluoride ions |

Catalytic Systems and Green Chemistry Principles in this compound Synthesis

Homogeneous Catalysis for Reaction Efficiency

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely employed in the synthesis of complex organic molecules due to its high efficiency and selectivity. In the context of synthesizing this compound, palladium complexes are the most common homogeneous catalysts.

The Mizoroki-Heck reaction, for instance, provides a direct method for the vinylation of an aryl halide. In this case, 4-bromo-2-fluorobenzoic acid could be coupled with ethylene gas or a vinylating agent in the presence of a palladium catalyst and a base. The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst.

Similarly, the Suzuki-Miyaura coupling offers a versatile route where an aryl halide (e.g., 4-bromo-2-fluorobenzoic acid) is reacted with a vinylboron species, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool in organic synthesis.

The efficiency of these homogeneous catalytic systems is often enhanced by the use of specific ligands that coordinate to the palladium center, influencing its reactivity and stability. Phosphine ligands, such as triphenylphosphine (PPh3) and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), are commonly used to improve catalyst performance, leading to higher yields and faster reaction times.

Below are illustrative data tables outlining typical reaction conditions for the homogeneous palladium-catalyzed synthesis of this compound via Heck and Suzuki reactions.

Table 1: Illustrative Homogeneous Catalysis Conditions for the Heck Reaction

| Parameter | Condition |

| Aryl Halide | 4-Bromo-2-fluorobenzoic acid |

| Vinyl Source | Ethylene or Potassium vinyltrifluoroborate |

| Catalyst | Pd(OAc)2, PdCl2(PPh3)2 |

| Ligand | PPh3, Tri(o-tolyl)phosphine |

| Base | Triethylamine (Et3N), Sodium carbonate (Na2CO3) |

| Solvent | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) |

| Temperature | 80-120 °C |

| Catalyst Loading | 1-5 mol% |

Table 2: Illustrative Homogeneous Catalysis Conditions for the Suzuki-Miyaura Coupling

| Parameter | Condition |

| Aryl Halide | 4-Bromo-2-fluorobenzoic acid |

| Boron Reagent | Potassium vinyltrifluoroborate, Vinylboronic acid pinacol ester |

| Catalyst | Pd(PPh3)4, PdCl2(dppf) |

| Ligand | (if not part of the pre-catalyst) PPh3, SPhos, XPhos |

| Base | Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3) |

| Solvent | Toluene/Water, Dioxane/Water, Tetrahydrofuran (THF)/Water |

| Temperature | 60-100 °C |

| Catalyst Loading | 1-3 mol% |

Heterogeneous Catalysis for Sustainable Synthetic Routes

While homogeneous catalysts offer high activity, their separation from the reaction mixture can be challenging and costly, often leading to contamination of the final product with residual metal. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, provides a sustainable alternative by facilitating easy catalyst separation and recycling.

For the synthesis of this compound, heterogeneous palladium catalysts typically involve palladium nanoparticles supported on various materials such as activated carbon (Pd/C), alumina (Al2O3), silica (SiO2), or magnetic nanoparticles. nih.gov These supported catalysts can be used in both Heck and Suzuki-Miyaura reactions.

The use of heterogeneous catalysts aligns well with green chemistry principles. The ability to recover and reuse the catalyst multiple times significantly reduces waste and cost. nih.gov Furthermore, these catalysts can often be employed in more environmentally benign solvents, including water, which is a key goal of green chemistry. rsc.org The development of aqueous-phase catalysis for cross-coupling reactions is an active area of research, aiming to replace volatile organic compounds (VOCs) with a safer and more sustainable solvent.

However, heterogeneous catalysts can sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts. Leaching of the active metal from the support into the reaction medium can also be a concern, potentially leading to a homogeneous catalytic pathway and product contamination. nih.gov Therefore, the design of stable and highly active heterogeneous catalysts is crucial for their successful application in industrial processes.

The following tables provide examples of reaction conditions for the synthesis of vinylarenes using heterogeneous palladium catalysts, which could be adapted for the synthesis of this compound.

Table 3: Illustrative Heterogeneous Catalysis Conditions for the Heck Reaction

| Parameter | Condition |

| Aryl Halide | 4-Bromo-2-fluorobenzoic acid |

| Vinyl Source | Ethylene or Potassium vinyltrifluoroborate |

| Catalyst | Pd/C, Pd on Alumina, Pd on magnetic nanoparticles |

| Base | Sodium acetate (NaOAc), Triethylamine (Et3N) |

| Solvent | Water, Ethanol, N,N-Dimethylformamide (DMF) |

| Temperature | 100-140 °C |

| Catalyst Loading | 0.5-5 mol% |

| Recyclability | Typically recyclable for several runs |

Table 4: Illustrative Heterogeneous Catalysis Conditions for the Suzuki-Miyaura Coupling

| Parameter | Condition |

| Aryl Halide | 4-Bromo-2-fluorobenzoic acid |

| Boron Reagent | Potassium vinyltrifluoroborate, Phenylboronic acid (as a model) |

| Catalyst | Pd supported on hydrotalcite, Pd nanoparticles on cellulose |

| Base | Potassium carbonate (K2CO3), Sodium hydroxide (NaOH) |

| Solvent | Water, Ethanol/Water mixtures |

| Temperature | Room temperature to 80 °C |

| Catalyst Loading | 0.1-2 mol% |

| Recyclability | Often high, with minimal loss of activity over multiple cycles nih.gov |

Reactivity and Mechanistic Investigations of 4 Ethenyl 2 Fluorobenzoic Acid

Reactions Involving the Ethenyl Functional Group

The ethenyl group, being an unsaturated system, is the primary site for polymerization and addition reactions. Its reactivity is influenced by the electron-withdrawing nature of the attached fluorinated benzoic acid moiety.

Polymerization and Copolymerization Mechanisms

The vinyl group of 4-ethenyl-2-fluorobenzoic acid can undergo polymerization through radical, cationic, or anionic mechanisms, similar to other styrene (B11656) derivatives like 4-vinylbenzoic acid (4VBA). The choice of polymerization technique can influence the resulting polymer's properties. For instance, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed for the synthesis of well-defined block copolymers from 4VBA. core.ac.ukresearchgate.net This method allows for the creation of polymers with controlled molecular weights and narrow polydispersity. core.ac.uk

Cationic polymerization is another viable pathway, particularly due to the capacity of the benzene (B151609) ring to stabilize a carbocation intermediate formed during the electrophilic addition to the double bond. vaia.com The presence of the electron-withdrawing carboxylic acid and fluorine, however, might disfavor this mechanism compared to electron-donating substituted styrenes.

Electrophilic and Radical Addition Reactions

The double bond of the ethenyl group is susceptible to both electrophilic and radical additions.

In electrophilic additions , the reaction is initiated by an electrophile attacking the π-bond of the alkene. wikipedia.org The regioselectivity of this addition is expected to follow Markovnikov's rule, where the electrophile adds to the terminal carbon of the vinyl group, leading to the formation of a more stable benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring. youtube.comucalgary.ca Subsequent attack by a nucleophile on the carbocation completes the addition.

Radical additions to the ethenyl group can also occur, often initiated by radical initiators or photochemical methods. nih.gov These reactions proceed via a radical chain mechanism. The addition of radicals, such as those derived from thiosulfonates, to styrenes has been demonstrated under synergetic copper/photoredox catalysis. acs.org The regioselectivity of radical addition can be influenced by the stability of the resulting radical intermediate, which, similar to the carbocation, is a benzylic radical stabilized by the aromatic ring. rsc.orgarxiv.org

Diels-Alder and Related Cycloaddition Chemistry

The ethenyl group of this compound can act as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. wikipedia.org The reactivity of the dienophile is enhanced by electron-withdrawing groups. The fluorinated benzoic acid moiety attached to the ethenyl group serves this purpose, making it a potentially good reaction partner for various dienes. The stereochemistry of the Diels-Alder reaction is highly predictable, with the relative stereochemistry of the dienophile being retained in the product. masterorganicchemistry.com While styrenes themselves can participate in Diels-Alder reactions, their reactivity can be influenced by substituents on the ring and the α-carbon. researchgate.netacs.orgjohnshopkins.edu

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, most notably esterification, amidation, and decarboxylation.

Esterification and Amidation Reaction Pathways

Esterification of carboxylic acids, including fluorinated benzoic acids, is a common transformation typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. iajpr.com For fluorinated aromatic carboxylic acids, heterogeneous catalysts like UiO-66-NH2 have been shown to be effective for methyl esterification with methanol, offering a reduction in reaction time compared to traditional methods. rsc.orgresearchgate.net The presence of the fluorine atom at the ortho position can influence the rate of esterification due to its electron-withdrawing nature. ontosight.ai

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents. The reaction of benzoic acid with a primary amine like methylamine (B109427) results in the formation of an N-substituted benzamide (B126) and water. youtube.com Similar reactivity is expected for this compound. Functionalization of amino acids with aryl fluorosulfates via amidation has also been demonstrated. thieme-connect.com The synthesis of fluorinated amide derivatives can also be achieved through radical N-perfluoroalkylation–defluorination pathways. acs.org

Decarboxylation Processes and Conditions

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The decarboxylation of simple benzoic acids often requires harsh conditions, such as heating with soda lime. libretexts.org However, recent advances have enabled decarboxylation under milder conditions. For instance, a photocatalytic method using a Fukuzumi acridinium (B8443388) photooxidant allows for the hydrodecarboxylation of various carboxylic acids. organic-chemistry.org A general protocol for the decarboxylative hydroxylation of benzoic acids to phenols has also been developed, proceeding via a radical decarboxylation through ligand-to-metal charge transfer in copper carboxylates. nih.gov The presence of a beta-carbonyl group can facilitate decarboxylation through a cyclic transition state upon heating. youtube.com For this compound, direct decarboxylation to form 3-fluoro-styrene would likely require specific catalytic systems to proceed efficiently under mild conditions.

Aromatic Ring Reactivity and Substituent Effects on Reaction Selectivity

The reactivity of the aromatic ring in this compound is intricately governed by the electronic and steric interplay of its three substituents: the fluorine atom, the ethenyl (vinyl) group, and the carboxylic acid group. Each substituent imparts distinct effects on the electron density and distribution within the benzene ring, thereby influencing the regioselectivity of further chemical transformations.

Influence of Fluorine on Electron Density and Directing Effects

The fluorine atom at the C2 position exerts a dual electronic influence on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). researchgate.net

Resonance Effect (+M): The fluorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. researchgate.net This donation of electron density, known as the resonance or mesomeric effect, increases the electron density primarily at the ortho and para positions relative to the fluorine atom. In the case of this compound, this would be the C3 (ortho) and C5 (para) positions.

Although halogens are generally deactivating substituents due to the dominance of their inductive effect, their resonance effect directs incoming electrophiles to the ortho and para positions. researchgate.net The interplay of these effects is crucial in determining the precise reactivity and selectivity of the molecule.

The electronic contributions of substituents can be indirectly observed through their impact on the acidity (pKa) of benzoic acid. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it.

Table 1: pKa Values of Substituted Benzoic Acids

| Compound | Substituent | Position | pKa | Effect on Acidity |

|---|---|---|---|---|

| Benzoic acid | -H | - | 4.20 | Reference |

| 2-Fluorobenzoic acid | -F | ortho | 3.27 | Increased |

| 4-Fluorobenzoic acid | -F | para | 4.14 wikipedia.org | Slightly Increased wikipedia.org |

| 4-Nitrobenzoic acid | -NO₂ | para | 3.44 | Increased libretexts.org |

| 4-Methoxybenzoic acid | -OCH₃ | para | 4.47 | Decreased libretexts.org |

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern of this compound is a cumulative result of the directing influences of all three substituents.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The preferred positions of attack are determined by the directing effects of the existing substituents.

Carboxylic Acid (-COOH) at C1: This is a deactivating group and a meta-director. It directs incoming electrophiles to the C3 and C5 positions.

Fluorine (-F) at C2: This is a deactivating group but an ortho, para-director. researchgate.net It directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

Ethenyl (-CH=CH₂) at C4: This is a weakly activating group and an ortho, para-director. It directs incoming electrophiles to the C3 (ortho) and C5 (ortho) positions.

All three substituents direct incoming electrophiles toward the C3 and C5 positions. However, the C3 position is sterically hindered, being situated between the bulky carboxylic acid group and the fluorine atom. Therefore, electrophilic substitution is strongly favored at the C5 position, which is electronically activated by all three directing groups and is sterically more accessible.

Table 2: Combined Directing Effects for Electrophilic Substitution

| Position on Ring | Directed by -COOH (meta) | Directed by -F (ortho, para) | Directed by -CH=CH₂ (ortho) | Overall Likelihood |

|---|---|---|---|---|

| C3 | Yes | Yes (ortho) | Yes (ortho) | Possible, but sterically hindered |

| C5 | Yes | Yes (para) | Yes (ortho) | Most Favorable |

| C6 | No | No | No | Unlikely |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups and a good leaving group (like a halogen). researchgate.netnih.gov

In this compound, the fluorine atom at C2 can act as a leaving group. The reaction is activated by the strongly electron-withdrawing carboxylic acid group ortho to the fluorine. Research on related 2-fluorobenzoic acid derivatives shows that the ortho-fluoro group can be displaced by strong nucleophiles, such as organolithium or Grignard reagents, without the need to protect the carboxylic acid group. researchgate.net The reaction is believed to proceed via an addition-elimination mechanism, where the carboxylate can pre-coordinate with the organometallic reagent. researchgate.net While the electron-donating nature of the ethenyl group at C4 might slightly disfavor this reaction compared to a compound with an electron-withdrawing group at that position, the activation provided by the ortho-carboxyl group is significant. Therefore, nucleophilic attack is expected to occur at C2, leading to the substitution of the fluorine atom. researchgate.netarkat-usa.orgresearchgate.net

Computational and Theoretical Studies on 4 Ethenyl 2 Fluorobenzoic Acid

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analyses

To gain a deeper understanding of the charge distribution and bonding within 4-ethenyl-2-fluorobenzoic acid, Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are employed.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is useful for identifying the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the fluorine atom, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding in a molecule in terms of localized electron-pair bonds and lone pairs. It can quantify the delocalization of electron density and the strength of interactions between different parts of the molecule. For instance, NBO analysis could reveal hyperconjugative interactions between the ethenyl group and the benzene (B151609) ring, or between the fluorine atom and the ring, which can influence the molecule's stability and reactivity.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms that can be difficult to probe experimentally. This involves mapping out the potential energy surface for a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

For this compound, one could model various reactions, such as the addition of a reagent to the ethenyl double bond or reactions involving the carboxylic acid group. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. This allows for the theoretical prediction of the most likely reaction pathways.

Solvent Effects on Reactivity and Conformation through Computational Models

Chemical reactions are most often carried out in a solvent, which can have a significant impact on the conformation and reactivity of a molecule. Computational models can account for these solvent effects in several ways.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group of this compound and water molecules. These models are essential for accurately describing reactions where the solvent plays a direct role in the mechanism.

By employing these computational models, one can predict how the conformation of this compound might change in different solvents and how its reactivity might be enhanced or diminished.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 4-Ethenyl-2-fluorobenzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton), ¹³C, and ¹⁹F, researchers can map out the molecular skeleton and the electronic environment of each atom.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The analysis of one-dimensional NMR spectra provides critical information about the number and types of atoms present in the molecule.

¹H NMR: The proton NMR spectrum would reveal signals corresponding to the vinyl protons and the aromatic protons. The vinyl group would typically show a complex splitting pattern (e.g., a doublet of doublets) for the geminal and cis/trans protons. The aromatic protons would appear as distinct signals in the downfield region, with their splitting patterns and coupling constants providing information about their relative positions on the benzene (B151609) ring and their coupling to the adjacent fluorine atom. The acidic proton of the carboxyl group would likely appear as a broad singlet, its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carbons of the vinyl group, the six carbons of the aromatic ring (some of which may be quaternary), and the carboxyl carbon. The chemical shifts would be indicative of the carbon's hybridization and its proximity to electronegative atoms like fluorine and oxygen. For instance, the carboxyl carbon would have a characteristic downfield shift (typically >160 ppm), while the carbon atom bonded to fluorine would show a large C-F coupling constant.

¹⁹F NMR: As fluorine has a natural abundance of nearly 100% and is a spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive and informative technique. For this compound, the ¹⁹F NMR spectrum would display a single primary signal for the fluorine atom on the aromatic ring. The precise chemical shift of this signal provides insight into the electronic environment of the fluorine atom, influenced by the vinyl and carboxylic acid groups. Coupling between the fluorine and adjacent aromatic protons would be observable in both the ¹⁹F and ¹H spectra, aiding in the assignment of the aromatic signals.

Interactive Data Table: Predicted NMR Chemical Shift Ranges

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad signal, position is solvent and concentration dependent. |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Complex splitting due to H-H and H-F coupling. |

| ¹H | Vinylic (-CH=CH₂) | 5.0 - 7.0 | Characteristic doublet of doublets patterns. |

| ¹³C | Carboxylic Acid (-COOH) | 165 - 185 | Downfield shift due to electronegative oxygens. |

| ¹³C | Aromatic (Ar-C) | 110 - 165 | Shifts influenced by F, vinyl, and COOH substituents. The carbon bonded to fluorine will appear as a doublet. |

| ¹³C | Vinylic (-CH=CH₂) | 110 - 140 | Two distinct signals expected. |

| ¹⁹F | Aromatic (Ar-F) | -100 to -140 | Relative to CFCl₃. Shift is sensitive to substituents on the ring. |

Note: These are generalized predicted values. Actual experimental values can vary based on solvent, temperature, and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the signals from 1D NMR and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity within the vinyl group and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is essential for assigning the ¹³C signals of all protonated carbons in the aromatic ring and the vinyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons (those without attached protons), such as the carbons bonded to the carboxylic acid, the vinyl group, and the fluorine atom. It would also confirm the connection between the vinyl group and the aromatic ring, and the carboxylic acid group to the ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For this compound (C₉H₇FO₂), HRMS would confirm the molecular weight of approximately 166.0430 amu. The fragmentation pattern observed in the mass spectrum would show characteristic losses, such as the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), and potentially cleavage related to the ethenyl group, providing further corroboration of the proposed structure.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show several key absorption bands. A very broad peak in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Vibrations for the C=C bonds of the vinyl group and the aromatic ring would appear in the 1600-1450 cm⁻¹ region. The C-F stretch would typically be observed as a strong band in the 1300-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=C stretching vibrations of the vinyl group and the aromatic ring are often strong and well-defined in the Raman spectrum, making it a useful tool for confirming these structural features. The symmetric breathing modes of the benzene ring are also typically prominent.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | FTIR |

| Carbonyl | C=O stretch | 1680 - 1720 | FTIR, Raman |

| Aromatic/Vinyl | C=C stretch | 1450 - 1620 | FTIR, Raman |

| Aryl-Fluoride | C-F stretch | 1100 - 1300 | FTIR |

| Vinyl | C-H out-of-plane bend | 910 - 990 | FTIR |

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For this compound, it would confirm the planarity of the benzene ring, the geometry of the vinyl and carboxyl groups relative to the ring, and how the molecules pack in the crystal lattice, which is often dictated by hydrogen bonding between the carboxylic acid groups.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., HPLC, GC-MS, TLC)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for reaction monitoring and final purity assessment.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for assessing the purity of the final compound. A reversed-phase HPLC method would likely be employed, where the retention time of the compound is a characteristic property. By integrating the area of the peak corresponding to the product and comparing it to the areas of any impurity peaks, a precise purity level (e.g., >99%) can be determined.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid would typically need to be derivatized (e.g., converted to its methyl ester) to increase its volatility. This technique separates components of a mixture based on their boiling points and interactions with the GC column, with the mass spectrometer providing identification of the separated components. It is a powerful tool for identifying volatile impurities.

This compound: A Versatile Functional Building Block in Modern Chemistry

This compound, a specialized organic compound, is emerging as a critical building block in diverse fields ranging from polymer science to medicinal chemistry. Its unique molecular architecture, featuring a polymerizable vinyl group, a versatile carboxylic acid handle, and a strategically placed fluorine atom, provides a trifecta of functionality. This combination allows for its use in creating advanced materials with tailored properties, synthesizing complex molecules, and developing sophisticated diagnostic tools.

Future Research Directions and Emerging Paradigms for 4 Ethenyl 2 Fluorobenzoic Acid

Integration with Advanced Synthesis Techniques (e.g., Flow Chemistry, Microfluidics)

The synthesis of complex organic molecules like 4-Ethenyl-2-fluorobenzoic acid is increasingly benefiting from the adoption of advanced synthesis techniques such as flow chemistry and microfluidics. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and seamless scalability.

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, which can be handled more safely in the small volumes of a flow reactor. For the synthesis of this compound, which may involve energetic vinylation or fluorination steps, flow chemistry can mitigate risks associated with thermal runaways. nih.gov

Microfluidic systems, which operate on an even smaller scale, provide extremely high surface-area-to-volume ratios, leading to rapid heat and mass transfer. ineosopen.orgmdpi.com This can dramatically accelerate reaction rates and improve product yields and selectivity by minimizing the formation of byproducts. ineosopen.orgelveflow.com The integration of in-line purification and analysis tools within flow and microfluidic setups can also enable the development of fully automated synthesis platforms. nih.gov A continuous flow process for the synthesis of benzoic acid derivatives has been proposed as a non-hazardous alternative to batch reactors, highlighting the potential for safer and more efficient production. google.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for the Hypothetical Vinylation of 2-Fluoro-4-iodobenzoic Acid

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | Liters to Gallons | Microliters to Milliliters |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Dependent on stirring efficiency | Rapid due to short diffusion distances |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small reaction volumes |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer or in parallel |

| Byproduct Formation | Higher potential for side reactions | Minimized due to precise control |

Data-Driven Discovery and Machine Learning for Reaction Optimization and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic synthesis and drug discovery. researchgate.net For a molecule like this compound, these computational tools can significantly accelerate the development of synthetic routes and the identification of derivatives with desired properties.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. acs.org This predictive power can be harnessed to optimize the reaction conditions for the synthesis of this compound, minimizing the number of experiments required to achieve high yields and purity. beilstein-journals.orgduke.edu Bayesian optimization and other active learning strategies can intelligently guide the exploration of reaction parameters, such as catalyst choice, solvent, temperature, and reagent stoichiometry, leading to rapid identification of the global optimum. nih.gov

Beyond synthesis, machine learning models are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds. nih.gov By constructing a virtual library of this compound derivatives and using ML to predict their properties, researchers can prioritize the synthesis of candidates with the most promising profiles for a given application, be it pharmaceutical, agrochemical, or materials science. This data-driven approach de-risks the development process and focuses resources on the most viable molecules. rsc.org

Table 2: Hypothetical Dataset for Machine Learning-Assisted Optimization of a Suzuki Coupling Reaction to Introduce the Ethenyl Group

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 85 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 | 78 |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | THF | 65 | 65 |

| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF | 110 | 92 |

Exploration of Novel Catalytic Systems for Sustainable Transformations

The development of sustainable chemical processes is a major driver of innovation in organic synthesis. For this compound, future research will undoubtedly focus on the discovery and implementation of novel catalytic systems that are more efficient, selective, and environmentally benign than traditional methods.

The introduction of the vinyl group, for instance, can be achieved through various cross-coupling reactions. While palladium-catalyzed methods are well-established, there is a growing interest in using more earth-abundant and less toxic metals. nih.gov Furthermore, the development of catalytic systems that can utilize greener vinylating agents, such as vinyl esters or even ethylene gas, would represent a significant advance in sustainability. nih.govmdpi.com

For the fluorination step, modern catalytic methods are moving away from harsh and hazardous reagents. dovepress.com Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild conditions. mdpi.com These methods often use organic dyes or transition metal complexes as photocatalysts to activate fluorinating agents, offering new pathways for the synthesis of fluorinated aromatics. mdpi.com The development of catalytic methods for the direct C-H vinylation and fluorination of benzoic acid precursors would be highly desirable, as it would reduce the number of synthetic steps and the amount of waste generated.

Table 3: Comparison of Catalytic Systems for the Synthesis of Functionalized Aromatics

| Transformation | Traditional Catalytic System | Emerging Sustainable System |

| Vinylation | Palladium catalysts with organostannanes or boronic acids | Earth-abundant metal catalysts (e.g., Ni, Cu, Co); Direct C-H vinylation |

| Fluorination | Balz–Schiemann reaction (harsh conditions) | Photoredox catalysis; Enzymatic fluorination; Late-stage C-H fluorination |

| Sustainability | Often relies on toxic reagents and generates significant waste | Utilizes milder conditions, greener reagents, and improves atom economy |

Development of High-Throughput Screening Methodologies for New Derivatives

To fully explore the potential of the this compound scaffold, it is necessary to synthesize and evaluate a large number of derivatives. High-throughput screening (HTS) technologies provide the means to do this in an efficient and cost-effective manner. nih.gov The development of automated synthesis platforms, capable of performing parallel reactions in microtiter plates, will enable the rapid generation of libraries of this compound amides, esters, and other derivatives. researchgate.netresearchgate.net

These compound libraries can then be subjected to a battery of HTS assays to identify molecules with interesting biological activities. ewadirect.com For example, in drug discovery, libraries can be screened against a panel of disease-relevant targets to identify potential new therapeutic agents. Advances in assay technologies, such as fluorescence-based assays, label-free detection methods, and high-content imaging, allow for the rapid and sensitive measurement of a wide range of biological endpoints. The combination of automated synthesis and HTS creates a powerful discovery engine for identifying novel compounds with valuable properties, derived from the versatile this compound core.

Table 4: Illustrative High-Throughput Screening Workflow for this compound Derivatives

| Step | Description | Technology | Throughput |

| 1. Library Synthesis | Automated parallel synthesis of amides and esters in 96-well plates. | Robotic liquid handlers, parallel synthesizers | 100s of compounds/day |

| 2. Primary Screen | Single-concentration screening against a target of interest (e.g., an enzyme or receptor). | Fluorescence polarization, FRET, Luminescence | 10,000s of wells/day |

| 3. Hit Confirmation | Re-testing of active compounds from the primary screen to confirm activity. | Same as primary screen | 1,000s of wells/day |

| 4. Dose-Response | Generation of concentration-response curves for confirmed hits to determine potency (e.g., IC₅₀ or EC₅₀). | Automated plate readers | 100s of compounds/day |

| 5. Secondary Assays | Evaluation of potent hits in more complex biological systems (e.g., cell-based assays). | High-content imaging, flow cytometry | 10s-100s of compounds/day |

常见问题

Q. What are the primary synthetic routes for 4-Ethenyl-2-fluorobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves two key steps: fluorination at the 2-position and introduction of the ethenyl group at the 4-position. For fluorination, nucleophilic aromatic substitution using hypervalent iodine reagents (e.g., arylbenziodoxoles) is effective, as these reagents enhance regioselectivity under mild conditions . The ethenyl group can be introduced via Suzuki-Miyaura coupling using a palladium catalyst, with careful control of temperature (60–80°C) and base (e.g., K₂CO₃) to minimize side reactions . Optimization should include screening solvents (e.g., DMF vs. THF) and monitoring reaction progress via TLC or HPLC.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., fluorine’s deshielding effect at C2, ethenyl protons at δ 5.2–6.5 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for research-grade material).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M-H]⁻ at m/z 178.03) and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement of substituents .

Q. How does the fluorine substituent influence the compound’s stability under different storage conditions?

- Methodological Answer : The fluorine atom enhances thermal stability but may increase susceptibility to hydrolytic degradation. Store the compound in anhydrous conditions (desiccator, <25°C) to prevent hydrolysis of the ethenyl group. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC monitoring can identify degradation products (e.g., benzoic acid derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

- Methodological Answer : Fluorination at the 2-position is governed by electronic and steric factors. The electron-withdrawing carboxylic acid group at C1 directs electrophilic fluorination to the ortho position (C2). Computational studies (DFT calculations) can model transition states to predict regioselectivity, while kinetic isotope effect experiments (e.g., deuterated substrates) validate mechanistic pathways .

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack. For example, the ethenyl group’s π-electrons may participate in coordination with transition-metal catalysts (e.g., Pd), which can be visualized via molecular docking software. Compare computed activation energies with experimental kinetic data to refine reaction designs .

Q. How should researchers address contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions often arise from varying experimental conditions. Systematically test solubility using standardized protocols:

Prepare saturated solutions in solvents (e.g., DMSO, ethanol, hexane) at 25°C.

Quantify solubility via gravimetric analysis or UV-Vis spectroscopy.

Correlate results with Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. For instance, the carboxylic acid group enhances polarity, but the ethenyl group may reduce compatibility with highly polar solvents .

Q. What strategies are effective for studying the compound’s biological interactions at the molecular level?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with target proteins (e.g., enzymes involved in inflammation).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

- Molecular Dynamics Simulations : Model binding poses and hydrogen-bonding networks with fluorinated residues (e.g., tyrosine kinases) .

Data Analysis and Experimental Design

Q. How can researchers design experiments to resolve low yields in the final coupling step of synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), ligand type (e.g., biphenyl vs. triarylphosphine), and solvent polarity.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., Pd-π complexes).

- Post-Reaction Analysis : Isolate byproducts via column chromatography and characterize them via NMR to identify competing pathways (e.g., homocoupling) .

Q. What advanced spectroscopic methods are suitable for probing substituent effects on the compound’s electronic structure?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare λmax shifts in different solvents to assess conjugation between the ethenyl and carboxylic acid groups.

- Fluorescence Quenching : Study interactions with electron-deficient quenchers (e.g., nitroaromatics) to map electron density distribution.

- Solid-State NMR : Analyze 19F chemical shifts to evaluate crystal packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。